Ganirelix Acetate Impurity B

Description

Properties

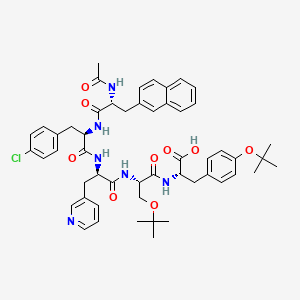

Molecular Formula |

C52H61ClN6O9 |

|---|---|

Molecular Weight |

949.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |

InChI |

InChI=1S/C52H61ClN6O9/c1-32(60)55-41(28-35-14-19-37-12-8-9-13-38(37)25-35)46(61)56-42(26-33-15-20-39(53)21-16-33)47(62)57-43(29-36-11-10-24-54-30-36)48(63)59-45(31-67-51(2,3)4)49(64)58-44(50(65)66)27-34-17-22-40(23-18-34)68-52(5,6)7/h8-25,30,41-45H,26-29,31H2,1-7H3,(H,55,60)(H,56,61)(H,57,62)(H,58,64)(H,59,63)(H,65,66)/t41-,42-,43-,44+,45+/m1/s1 |

InChI Key |

LUTDNNDFWVRWKW-BYYXTYQOSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](COC(C)(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(COC(C)(C)C)C(=O)NC(CC5=CC=C(C=C5)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Origin and Nature of Impurity B

This compound is a synthetic by-product arising during the peptide synthesis or purification steps. It often results from incomplete coupling, side reactions during deprotection, or partial cleavage of protecting groups leading to truncated or modified peptide fragments.

Solid-Phase Fragment Synthesis Approach

A key method to study and prepare this compound involves fragment-based solid-phase synthesis, where peptide fragments corresponding to segments of the ganirelix sequence are synthesized separately and then combined or analyzed for impurities.

Fragment A [6-10] Synthesis : Using amino resin (Rink Amide or variants) as the solid-phase carrier, Fmoc-protected amino acids including Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Lys(Mtt)-OH, Fmoc-Leu-OH, and Fmoc-D-Lys(Mtt)-OH are sequentially coupled with 2-5 equivalents of amino acid per coupling step. Coupling agents such as N,N-diisopropylcarbodiimide (DIC) and additives like 1-hydroxybenzotriazole (HOBt) are used to promote efficient coupling.

Protecting Group Removal and Acetylation : The side-chain protecting groups (e.g., Mtt or Mmt) are selectively removed using mixtures such as trifluoroethanol/dichloromethane (TFE/DCM), trifluoroacetic acid/dichloromethane (TFA/DCM), or acetic acid/TFE/DCM. After deprotection, acetylation at the N-terminus is performed to mimic the final peptide structure, facilitating the formation of impurity fragments.

Fragment B [1-5] Synthesis : This fragment is synthesized on CTC resin by coupling Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-D-Pal-OH, Fmoc-D-Cpa-OH, and Fmoc-D-Nal-OH sequentially. After complete coupling and deprotection, acetylation and cleavage yield the intermediate fragment. This fragment can contribute to impurity formation if coupling or deprotection is incomplete or if side reactions occur.

Coupling and Deprotection Agents

The choice of coupling agents and deprotection conditions critically influences the formation of impurities:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Coupling | DIC/HOBt, benzotriazole-based phosphonium salts | Promote peptide bond formation |

| Side-chain deprotection | TFE/DCM, TFA/DCM, AcOH/TFE/DCM, HFIP/DCM | Remove protecting groups |

| Acetylation | Acetylation reagents (e.g., acetic anhydride) | Cap N-terminal amino group |

These reagents must be carefully controlled to minimize side reactions that lead to impurity B formation.

Alternative Preparation via Direct Solid-Phase Synthesis

Ganirelix acetate and its impurities, including impurity B, can be synthesized directly by stepwise solid-phase peptide synthesis on amino resin with a substitution degree of 0.3–1.1 mmol/g. The process involves:

- Coupling Fmoc-D-Ala-OH to the resin.

- Sequential coupling of other Fmoc-protected amino acids using DIC/HOBt or similar coupling systems.

- Acetylation of the peptide resin.

- Cleavage and purification.

Impurity B may arise during these steps due to incomplete coupling or side reactions.

Analytical Characterization and Purity Control

Analytical methods such as high-performance liquid chromatography (HPLC) with gradient elution and mass spectrometry are used to detect and quantify this compound. Detection limits for impurities can be as low as 20-36 ng/mL, enabling sensitive monitoring during synthesis and purification.

Summary Table: Preparation Methods and Conditions for this compound

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tyrosine residue.

Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

Substitution: Substitution reactions may occur at the side chains of amino acids, altering the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications introduced. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can yield modified peptides with altered disulfide bridges.

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific receptors.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of “Ac-D-Nal-D-p-Cl-Phe-D-Pal-Ser(tBu)-Tyr(tBu)-OH” involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the peptide’s sequence and modifications.

Comparison with Similar Compounds

Analytical and Regulatory Considerations

Detection Methodology

- HPLC Conditions : Mobile phase gradients with C18 columns and UV detection at 220 nm are standard for resolving Impurity B from other variants .

- Mass Spectrometry : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms structural modifications, such as the 28 Da mass shift (loss of one ethyl group) in Impurity B .

Regulatory Compliance

- If higher, justification through stability, toxicity, or process controls is required .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Ganirelix Acetate Impurity B in pharmaceutical formulations?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify Impurity B, leveraging its distinct retention time and mass-to-charge ratio. Nuclear magnetic resonance (NMR) spectroscopy can further elucidate structural differences compared to the parent compound. Validate methods according to ICH Q2(R2) guidelines, including specificity, linearity, and accuracy testing by spiking known concentrations of the impurity into placebo matrices .

- Key Data : Impurity B (CAS: 123246-29-7) has a molecular formula of C₈₀H₁₁₃ClN₁₈O₁₃ and a molar mass of 1570.34 g/mol .

Q. How can synthetic pathways for Ganirelix Acetate be optimized to minimize the formation of Impurity B?

- Methodology : Monitor reaction intermediates using real-time HPLC to identify steps prone to side reactions (e.g., incomplete deprotection or improper peptide coupling). Optimize reaction conditions (e.g., temperature, solvent purity, and reagent stoichiometry) to reduce byproduct formation. Use orthogonal protecting groups for sensitive amino acid residues during solid-phase synthesis .

- Critical Reagents : Key upstream reagents include 1-hydroxybenzotriazole (HOBT) and trifluoroacetic acid, which influence coupling efficiency and final purity .

Advanced Research Questions

Q. What experimental designs are suitable for studying the degradation pathways of Ganirelix Acetate leading to Impurity B under stress conditions?

- Methodology : Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress. Use LC-MS/MS to track degradation products and propose mechanisms (e.g., hydrolysis of peptide bonds or oxidation of specific residues). Compare results with stability data from accelerated storage conditions (2–8°C) to predict impurity formation in long-term storage .

- Data Interpretation : Impurity B may arise from cleavage at the Tyr-DHar(Et₂) bond, as observed in metabolic studies where 1–4 and 1–6 peptide fragments were identified as primary metabolites .

Q. How can researchers reconcile discrepancies in pharmacokinetic (PK) data for Ganirelix Acetate when Impurity B is present in formulations?

- Methodology : Perform comparative PK studies in animal models using Ganirelix Acetate with and without spiked Impurity B. Measure parameters such as bioavailability (91.1% in humans), volume of distribution (43.7 L), and plasma protein binding (81.9%) to assess the impurity’s impact on drug disposition .

- Contradiction Analysis : If Impurity B alters PK profiles, use in vitro receptor-binding assays to determine whether it competes with the parent drug for GnRH receptor binding, potentially explaining reduced efficacy .

Q. What validation parameters are critical for quantifying Impurity B at trace levels (<0.1%) in compliance with regulatory standards?

- Methodology : Establish a limit of quantification (LOQ) ≤0.05% using ultra-high-performance liquid chromatography (UHPLC) with diode-array detection. Validate precision (RSD <5%), accuracy (recovery 90–110%), and robustness against minor method variations (e.g., pH or column temperature). Cross-validate with orthogonal techniques like capillary electrophoresis .

- Regulatory Context : The maximum unspecified impurity limit for Ganirelix Acetate is ≤0.1%, as per quality control specifications .

Methodological Challenges and Solutions

Q. How can researchers design experiments to distinguish between process-related and degradation-related origins of Impurity B?

- Strategy : Use isotopically labeled Ganirelix Acetate (e.g., ¹³C or ¹⁵N) during synthesis to trace process-related impurities. For degradation studies, employ unlabeled material under stress conditions and compare impurity profiles via high-resolution MS .

- Case Study : If Impurity B is detected in both synthesis and degradation batches, analyze impurity ratios across batches to identify dominant formation pathways .

Q. What statistical approaches are recommended for analyzing contradictory data on Impurity B’s biological activity?

- Strategy : Apply multivariate analysis (e.g., principal component analysis) to datasets from receptor-binding assays, cytotoxicity tests, and in vivo models. Use Bayesian statistics to weigh evidence from conflicting studies, particularly when Impurity B’s activity is hypothesized to vary with concentration or matrix effects .

Tables for Key Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (Impurity B) | C₈₀H₁₁₃ClN₁₈O₁₃ | |

| Plasma Protein Binding | 81.9% | |

| Maximum Unspecified Impurity | ≤0.1% | |

| Storage Conditions | 2–8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.